molecular formula C7H12O2 B155839 2,5-Heptanedione CAS No. 1703-51-1

2,5-Heptanedione

Cat. No. B155839
CAS RN: 1703-51-1
M. Wt: 128.17 g/mol
InChI Key: HGRGPAAXHOTBAM-UHFFFAOYSA-N
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Description

2,5-Heptanedione is a platform chemical with broad applications in biofuel, medicinal chemistry, and drug discovery. It is a valuable compound that can be synthesized from biomass resources, as demonstrated by a study where it was produced from dimethyl furane using a highly efficient biphasic system. This system utilized mineral acids in the aqueous phase as hydrolysis catalysts, with the reaction occurring at the interface between the aqueous and organic phases. The organic phase, which was water-immiscible, continuously extracted the in-situ produced 2,5-hexanedione to prevent oligomerization side reactions, achieving a yield of 99% when methyl isobutyl ketone (MIBK) was used as the organic phase .

Synthesis Analysis

The synthesis of 2,5-heptanedione and related compounds involves various strategies. For instance, the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a chiral auxiliary related to 2,5-heptanedione, was achieved through enantiodifferentiating hydrogenation of 2,6-dimethyl-3,5-heptanedione using a tartaric acid–NaBr–modified Raney nickel catalyst, followed by preferential recrystallization . Another study reported the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, from dimethyl-meso-2,5-dibromohexanedioate in a six-step process . Additionally, the reductive amination of 2,5-hexanedione and 2,6-heptanedione with ammonia and primary amines in the presence of hydride reagents afforded 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines with variable diastereoselectivity .

Molecular Structure Analysis

The molecular structure of 2,5-heptanedione and its derivatives is often complex and can be analyzed through various spectroscopic techniques. For example, the synthesis of a new heterocyclic system, 2,5-diazabicyclo[4.1.0]heptane, was confirmed by analyzing the 1H magnetic resonance spectrum, which demonstrated that the bicyclic system exists as a mixture of interconverting enantiomeric half-chair conformers .

Chemical Reactions Analysis

2,5-Heptanedione and its analogues undergo a variety of chemical reactions. The study on the formation and structure of cross-linking and monomeric pyrrole autoxidation products in 2,5-hexanedione-treated amino acids, peptides, and proteins revealed that 2,5-HD reacts with neurofilament protein lysine epsilon-amines to yield 2,5-dimethylpyrrole adducts. This reaction is critical to the mechanism of toxicity, and the pyrrole derivatives are susceptible to autoxidative dimerization, which is suggested as an obligatory step in 2,5-HD neuropathy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-heptanedione derivatives are influenced by their molecular structure. For instance, the concise synthesis of new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes bearing methyl and phenyl substituents at the 2 and 5 positions was achieved through a two-step sequence. The instability or volatility of these dienes necessitated their isolation through the formation of stable [RhCl(diene)]2 complexes. These chiral rhodium complexes displayed high activity and enantioselectivity in catalytic reactions . Furthermore, the ruthenium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) complex was reported as an efficient catalyst for the regioselective synthesis of vinyl carbamates using carbon dioxide, secondary amines, and alkynes, showcasing the versatility of 2,5-heptanedione derivatives in catalysis .

Scientific Research Applications

Application in Organic Light-Emitting Diodes (OLEDs)

  • Scientific Field : Applied Physics
  • Summary of the Application : 2,5-Heptanedione is used as an ancillary bidentate ligand in the creation of a novel triplet emitter for second-generation phosphorescent organic light-emitting diodes (PHOLEDs) .
  • Methods of Application : The molecule is subjected to optical, electrochemical, thermal, and electroluminescent measurements. The photoluminescence measurements suggest that the molecule emits in the green region of electromagnetic spectra .
  • Results or Outcomes : The molecule exhibits good stability up to 300 ℃. The device fabricated with this molecule exhibits green electroluminescence similar to the photoluminescence with a low turn-on voltage of 3 V .

Application in Metal-Organic Chemical Vapor Deposition (MOCVD)

  • Scientific Field : Rare Metals
  • Summary of the Application : 2,5-Heptanedione is used in the synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper (II) (Cu(TMHD)2), which is used in the MOCVD technique for high-temperature superconductor YBa2Cu3O7-δ (YBCO) preparation .
  • Methods of Application : Cu(TMHD)2 is synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution. Its structure is identified by FTIR, 1H NMR, and EI-MS spectroscopy .
  • Results or Outcomes : The thermal property and the kinetics of decomposition were systematically investigated by nonisothermal thermogravimetric analysis methods (TGA) at different heating rates in streams of N2 .

Application in Synthesis of α-Aryl-β-diketones

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2,5-Heptanedione is used in the synthesis of α-aryl-β-diketones .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Gas Chromatography

  • Scientific Field : Analytical Chemistry
  • Summary of the Application : 2,5-Heptanedione is used in gas chromatography .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Enantiodifferentiating Hydrogenation

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2,5-Heptanedione is used in the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary.
  • Methods of Application : This involves hydrogenation over a tartaric acid–NaBr–modified Raney nickel catalyst.
  • Results or Outcomes : The specific results or outcomes are not detailed in the source.

Application in Neurotoxicity Studies

  • Scientific Field : Neurobiology
  • Summary of the Application : 2,5-Heptanedione is used in comparative studies of the neurotoxic risks of n-hexane and n-heptane in rats and humans .
  • Methods of Application : Inhalation kinetics of n-hexane and n-heptane were compared with urinary excretion of 2,5-hexanedione. The reactivities of 2,5-hexanedione with Nα-acetyl-L-lysine towards the formation of pyrrolyc adducts was studied .
  • Results or Outcomes : The study concluded that the neurotoxic potency of n-heptane is significantly lower than that of n-hexane .

Application in Quantitative Prediction of Gas Chromatography Retention Indices

  • Scientific Field : Analytical Chemistry
  • Summary of the Application : 2,5-Heptanedione is used in the quantitative prediction of gas chromatography retention indices .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

2,5-Heptanedione is considered hazardous. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs are the respiratory system . Personal precautions, protective equipment, and emergency procedures are recommended when handling 2,5-Heptanedione .

Future Directions

Future directions for the study of 2,5-Heptanedione could include further exploration of its synthesis, chemical reactions, and mechanism of action. There is also a need for more detailed analysis of its physical and chemical properties, as well as its safety and hazards .

Relevant papers on 2,5-Heptanedione have been analyzed to provide this comprehensive overview .

properties

IUPAC Name

heptane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(9)5-4-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRGPAAXHOTBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073272
Record name 2,5-Heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Heptanedione

CAS RN

1703-51-1
Record name 2,5-Heptanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-HEPTANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8A88O1MS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
JG Filser, GA Csanády, W Dietz, W Kessler… - … Intermediates V: Basic …, 1996 - Springer
In rats and humans, inhalation kinetics of n-hexane (HEX) and n-heptane (HEP) were compared with urinary excretion of 2,5-hexanedione (HDO) and 2,5-heptanedione (HPDO), …
Number of citations: 18 link.springer.com
B Rossbach, P Kegel, S Letzel - Toxicology Letters, 2018 - Elsevier
A lack of well-established parameters and assessment values currently impairs biomonitoring of n-heptane exposure. Using controlled inhalation experiments, we collected information …
Number of citations: 5 www.sciencedirect.com
JG Filser, GA Csanády, W Dietz… - … V: Basic Mechanistic …, 2013 - books.google.com
In rats and humans, inhalation kinetics of n-hexane (HEX) and n-heptane (HEP) were compared with urinary excretion of 2, 5-hexanedione (HDO) and 2, 5-heptanedione (HPDO), …
Number of citations: 0 books.google.com
L Tong, Y Zhang, AH Liu, LG Yao, YW Guo… - Journal of Asian …, 2017 - Taylor & Francis
Two pairs of rare naturally occurring racemic lipids, (±)-4,7-dihydroxy-4-methyl-2,5-heptanedione (1), and (±)-7-butoxy-4-hydroxy-4-methyl-2,5-heptanedione (2) were isolated from the …
Number of citations: 3 www.tandfonline.com
A Sturaro, G Parvoli, L Doretti, F Valentini, G Gori… - Biomarkers, 1997 - Taylor & Francis
Urine samples from 10 workers that had been exposed to n-heptane were analysed by the GC/MS technique to verify the concentrations and the relative abundances of its metabolites. …
Number of citations: 6 www.tandfonline.com
L Perbellini, F Brugnone, V Cocheo, E De Rosa… - Archives of …, 1986 - Springer
Numerous n-heptane metabolites have been identified and quantified by gas chromatography and mass spectrometry in some tissues and in the urine of Sprague Dawley rats exposed …
Number of citations: 35 link.springer.com
D Couri, M Milks - Annual Review of Pharmacology and …, 1982 - annualreviews.org
Until recent years, ketone solvents have generally been considered safe, and thought to pose little hazard from their use in industry. Considering ketones as a class, the toxicity to man …
Number of citations: 162 www.annualreviews.org
PS Spencer, MC Bischoff, HH Schaumburg - Toxicology and Applied …, 1978 - Elsevier
A total of 56 young rats were fed 10 different hydrocarbon derivatives to determine the molecular configuration required for the production of nervous system disease of the type …
Number of citations: 165 www.sciencedirect.com
JL O'Donoghue, WJ Krasavage, GD DiVincenzo… - Toxicology and applied …, 1984 - Elsevier
Ethyl n-butyl ketone (EBK, 3-heptanone) has not been reported to produce neurotoxicity in previous studies when it was given by oral or inhalation routes. In the present study, EBK …
Number of citations: 46 www.sciencedirect.com
J Bahima, A Cert, M Menéndez-Gallego - Toxicology and applied …, 1984 - Elsevier
Alkanes, alcohols, and ketones which are metabolized to a γ-diketone can produce peripheral neuropathy in experimental animals and in man. A study was conducted to obtain …
Number of citations: 33 www.sciencedirect.com

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